molecular formula C13H13NOS B2707774 (3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol CAS No. 1980054-50-9

(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol

Cat. No.: B2707774
CAS No.: 1980054-50-9
M. Wt: 231.31
InChI Key: YZTUJTVIPXRRSB-UHFFFAOYSA-N
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Description

“(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol” is a chemical compound with the molecular formula C13H13NOS and a molecular weight of 231.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[1.1.1]pentane core with a benzo[d]thiazol-2-yl group and a methanol group attached . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Solvent Effects on Molecular Aggregation

A study by Matwijczuk et al. (2016) investigates the spectroscopic characteristics of compounds similar in structure, focusing on the effects of solvent on molecular aggregation. This research highlights the significant impact of solvent choice on the fluorescence emission spectra and circular dichroism (CD) spectra of compounds, suggesting implications for the design and analysis of materials with specific optical properties Matwijczuk et al., 2016.

Encapsulation in Zeolite Y

Ghorbanloo and Maleki Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, highlighting its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study underscores the importance of catalyst design in enhancing the sustainability and efficiency of chemical reactions Ghorbanloo & Maleki Alamooti, 2017.

Synthesis and Structural Analysis

Research on the synthesis and structure of novel ylidene derivatives of methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine by Kulakov et al. (2016) provides detailed insights into the structural aspects of similar compounds. Such studies are crucial for understanding the chemical behavior and potential applications of new materials Kulakov et al., 2016.

Radical Clock Substrate Probes

Liu et al. (1993) utilized radical clock substrate probes to investigate the hydroxylation of hydrocarbons by methane monooxygenase, showcasing the utility of such probes in elucidating reaction mechanisms involving compounds with bicyclo[1.1.1]pentane structures Liu et al., 1993.

Synthetic Applications

The synthetic applications of benzothiazole-containing cyanoacetyl group explored by Fadda et al. (2010) demonstrate the versatility of this chemical family in heterocyclic synthesis. The study highlights the potential for creating novel compounds with diverse applications, ranging from pharmaceuticals to materials science Fadda et al., 2010.

Future Directions

The use of bicyclo[1.1.1]pentane derivatives in various fields such as materials science and drug discovery has been extensively investigated . The unique structure of “(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol” could make it a valuable compound for future research in these and other areas.

Mechanism of Action

Target of Action

The primary target of the compound (3-(Benzo[d]thiazol-2-yl)bicyclo[11Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the growth of M. tuberculosis, suggesting that they may target proteins or enzymes essential for the survival of this bacterium .

Mode of Action

The exact mode of action of (3-(Benzo[d]thiazol-2-yl)bicyclo[11Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction could potentially result in the disruption of essential biochemical processes within the bacterium, leading to its death .

Biochemical Pathways

The specific biochemical pathways affected by (3-(Benzo[d]thiazol-2-yl)bicyclo[11Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with pathways essential for the survival and proliferation of M. tuberculosis.

Result of Action

The molecular and cellular effects resulting from the action of (3-(Benzo[d]thiazol-2-yl)bicyclo[11Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of M. tuberculosis cells.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c15-8-12-5-13(6-12,7-12)11-14-9-3-1-2-4-10(9)16-11/h1-4,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTUJTVIPXRRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=NC4=CC=CC=C4S3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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